5-Desethoxy,-5-Methoxy-Finerenone
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Overview
Description
Preparation Methods
The synthesis of 5-Desethoxy,-5-Methoxy-Finerenone involves several steps. One reported method includes the enantioselective partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The process is complicated by the fact that the naphthyridine exists as a mixture of two atropisomers that react at different rates and with different selectivities. The intrinsic kinetic resolution is converted into a kinetic dynamic resolution at elevated temperature, enabling the production of this compound in high yield and enantioselectivity .
Chemical Reactions Analysis
5-Desethoxy,-5-Methoxy-Finerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
5-Desethoxy,-5-Methoxy-Finerenone has several scientific research applications. In chemistry, it is used as a reference material and in the development of new synthetic methods . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of chronic kidney disease and heart failure . The compound’s ability to act as a mineralocorticoid receptor antagonist makes it a valuable tool in understanding the molecular mechanisms underlying these diseases .
Mechanism of Action
The mechanism of action of 5-Desethoxy,-5-Methoxy-Finerenone involves its binding to the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone and cortisol . This inhibition reduces inflammation and fibrosis, leading to protective effects on the kidneys and heart . The compound’s selectivity for the mineralocorticoid receptor, without significant activity at other steroid receptors, contributes to its therapeutic potential .
Comparison with Similar Compounds
5-Desethoxy,-5-Methoxy-Finerenone is similar to other nonsteroidal mineralocorticoid receptor antagonists, such as spironolactone and eplerenone . it has a higher selectivity and potency, making it more effective in reducing inflammation and fibrosis . Other similar compounds include apararenone and esaxerenone, which also target the mineralocorticoid receptor but differ in their chemical structures and pharmacological profiles .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4-cyano-2-methoxyphenyl)-5-methoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-10-9-23-20(27-4)17-16(15(19(22)25)11(2)24-18(10)17)13-6-5-12(8-21)7-14(13)26-3/h5-7,9,16,24H,1-4H3,(H2,22,25) |
InChI Key |
VJGDVKUKABWMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)OC |
Origin of Product |
United States |
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